
tert-butyl N-methyl-N-(4-methyl-2-oxopent-3-enyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methyl-N-(4-methyl-2-oxopent-3-enyl)carbamate: is an organic compound with a complex structure that includes a carbamate group, a tert-butyl group, and a substituted pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(4-methyl-2-oxopent-3-enyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-(4-methyl-2-oxopent-3-enyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-methyl-N-(4-methyl-2-oxopent-3-enyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its carbamate group can form covalent bonds with active site residues, providing insights into enzyme mechanisms .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as inhibitors of specific enzymes involved in disease pathways .
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(4-methyl-2-oxopent-3-enyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate
- tert-butyl carbamate
- tert-butyl N-(2-aminoethyl)-N-methylcarbamate
Uniqueness
Its ability to undergo various chemical reactions and form stable intermediates makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-methyl-2-oxopent-3-enyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-9(2)7-10(14)8-13(6)11(15)16-12(3,4)5/h7H,8H2,1-6H3 |
InChI Key |
NBGOGUCKCJFIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CN(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


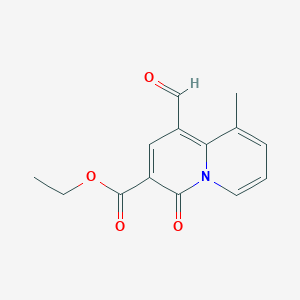

![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)
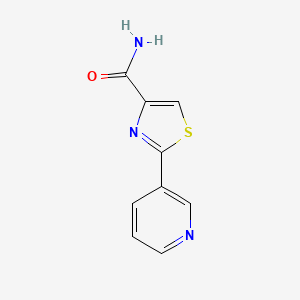
![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
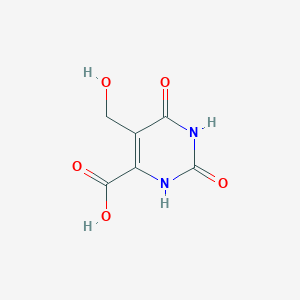
![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)
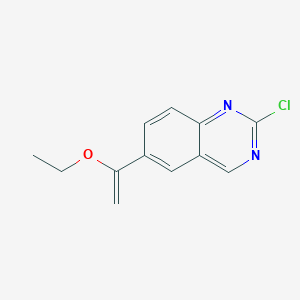
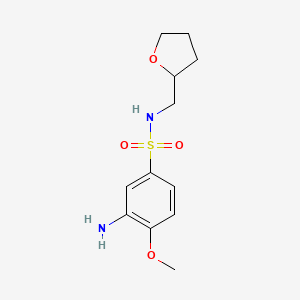


![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
